4-Amino-2-sulfobenzoic acid CAS number 527-76-4
4-Amino-2-sulfobenzoic acid CAS number 527-76-4
An In-depth Technical Guide to 4-Amino-2-sulfobenzoic Acid (CAS 527-76-4): A Key Pharmaceutical Intermediate
Introduction: The Trifunctional Linchpin
4-Amino-2-sulfobenzoic acid, registered under CAS Number 527-76-4, is a polysubstituted aromatic compound of significant interest to the chemical and pharmaceutical industries. This molecule is distinguished by its trifunctional nature, incorporating a carboxylic acid group, an amino group, and a sulfonic acid group on a single benzene ring. This unique arrangement of functional groups imparts a versatile reactivity profile, establishing it as a critical chemical intermediate and a valuable building block in the synthesis of more complex molecules, most notably active pharmaceutical ingredients (APIs) and dyes.[1]
The presence of the strongly acidic sulfonic acid group enhances water solubility, while the basic amino group provides a reactive site for diazotization, a foundational reaction in dye chemistry.[1] However, its most enduring legacy in the realm of medicinal chemistry is its role as a crucial precursor to para-aminosalicylic acid (PAS), a second-line bacteriostatic agent used in the treatment of tuberculosis.[1] This guide offers a detailed exploration of the synthesis, properties, applications, and handling of 4-Amino-2-sulfobenzoic acid for professionals in research and drug development.
Physicochemical Properties
The physical and chemical characteristics of 4-Amino-2-sulfobenzoic acid are dictated by its three functional groups. It typically appears as needle-like crystals or a crystalline powder.[2] The sulfonic acid and carboxylic acid moieties make it acidic, while the amino group provides basic character, allowing it to form salts and participate in a wide array of chemical reactions. A summary of its key properties is presented below.
| Property | Value | Source(s) |
| CAS Registry Number | 527-76-4 | [2][3] |
| Molecular Formula | C₇H₇NO₅S | [2][3] |
| Molecular Weight | 217.20 g/mol | [2] |
| Appearance | Needles from water; White to off-white crystalline solid | [2] |
| Solubility in Water | 3 g/L at 25°C | [2] |
| Solubility in Organic Solvents | Almost insoluble in alcohol and ether | [2] |
| Density (Predicted) | 1.71 g/cm³ | [3] |
| Refractive Index (Predicted) | 1.662 | [3] |
Synthesis and Manufacturing
The industrial production of 4-Amino-2-sulfobenzoic acid is a multi-step process that demands careful control of reaction conditions to ensure high yield and purity. One of the primary synthesis routes begins with o-nitrotoluene, which undergoes sulfonation followed by an intramolecular oxidation-reduction reaction under basic conditions.[4]
The causality behind this experimental choice lies in the directing effects of the substituents on the aromatic ring. The methyl group of o-nitrotoluene directs the incoming sulfo group primarily to the para position. The subsequent treatment with a strong base in the presence of the nitro group facilitates a fascinating auto-redox reaction where the methyl group is oxidized to a carboxylic acid and the nitro group is reduced to an amine.
Visualizing the Synthesis Workflow
Caption: Synthesis workflow for 4-Amino-2-sulfobenzoic acid.
Experimental Protocol: Synthesis from o-Nitrotoluene
This protocol is based on established industrial synthesis methods.[4]
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Sulfonation:
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In a suitable glass-lined reactor equipped with agitation and temperature control, dissolve o-nitrotoluene in pure sulfuric acid at a temperature between 25-85°C.
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While maintaining the temperature, slowly add 65% fuming sulfuric acid (oleum) dropwise to the mixture. The exothermic reaction requires careful monitoring and cooling to prevent side reactions.
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After the addition is complete, maintain the reaction mixture at the specified temperature for several hours until the sulfonation is complete, yielding 2-nitro-4-sulfotoluene.
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Intramolecular Oxidation-Reduction:
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Transfer the 2-nitro-4-sulfotoluene intermediate to a separate reactor capable of handling alkaline conditions and higher temperatures.
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Add a solution of sodium hydroxide or another suitable base.
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Heat the mixture to a temperature between 60-130°C. This initiates the auto-redox reaction.
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Maintain the reaction at temperature with agitation for the time required to complete the conversion. The progress can be monitored by thin-layer chromatography (TLC) or HPLC.
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Isolation and Purification:
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Upon completion, cool the reaction mixture.
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Carefully acidify the mixture with a mineral acid (e.g., HCl) to precipitate the product, 4-Amino-2-sulfobenzoic acid.
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Filter the crude product and wash it with cold water to remove residual acid and inorganic salts.
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The product can be further purified by recrystallization from hot water to yield needle-like crystals.[2]
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Applications in Drug Development: A Precursor to Anti-Tuberculosis Therapy
The primary significance of 4-Amino-2-sulfobenzoic acid in the pharmaceutical sector is its role as a key intermediate.[5] Its trifunctional structure allows it to serve as a versatile building block for creating more complex Active Pharmaceutical Ingredients (APIs).[1][6]
The most notable application is in the synthesis of para-aminosalicylic acid (PAS) , also known as 4-amino-2-hydroxybenzoic acid. PAS was one of the first effective treatments for tuberculosis and remains a component of multi-drug resistant tuberculosis (MDR-TB) therapy. The conversion of 4-Amino-2-sulfobenzoic acid to PAS is typically achieved through an alkali fusion process, where the sulfonic acid group is displaced by a hydroxyl group.[1]
Visualizing the Path to an API
Caption: Conversion of intermediate to Active Pharmaceutical Ingredient.
Experimental Protocol: Alkali Fusion to para-Aminosalicylic Acid (PAS)
This protocol outlines the general procedure for the conversion of 4-Amino-2-sulfobenzoic acid to PAS.
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Reaction Setup:
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In a high-temperature reactor (e.g., a nickel or iron crucible), place a significant excess of an alkali metal hydroxide, such as sodium hydroxide or potassium hydroxide.
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Heat the alkali hydroxide until it melts, typically above 300°C.
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Slowly and carefully add 4-Amino-2-sulfobenzoic acid to the molten alkali with vigorous stirring.
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Fusion Reaction:
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Maintain the temperature of the molten mixture for several hours to allow the nucleophilic aromatic substitution to occur, where the sulfonate group is replaced by a hydroxyl group.
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The reaction releases sulfur dioxide, so the process must be conducted in a well-ventilated fume hood with appropriate scrubbing for the off-gases.
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Work-up and Isolation:
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After the reaction is complete, allow the mixture to cool until it solidifies.
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Dissolve the solid fusion cake in water.
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Filter the solution to remove any insoluble impurities.
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Carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of approximately 3-4. This will precipitate the para-aminosalicylic acid product.
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Cool the mixture to maximize precipitation.
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Collect the PAS product by filtration, wash with cold water, and dry under vacuum at a low temperature to prevent degradation.
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Analytical Methodologies
Ensuring the purity and identity of 4-Amino-2-sulfobenzoic acid is critical for its use in pharmaceutical synthesis. High-Performance Liquid Chromatography (HPLC) is a robust method for this purpose. The following protocol is a representative method adapted from the analysis of structurally similar compounds.[7]
Experimental Protocol: HPLC-UV Analysis
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Instrumentation and Columns:
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HPLC system equipped with a UV-Vis detector.
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Reversed-phase C18 analytical column (e.g., 5 µm particle size, 250 x 4.6 mm I.D.).
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Reagents and Mobile Phase Preparation:
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Acetonitrile (HPLC grade).
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Water (HPLC grade).
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Buffer: Prepare a phosphate or acetate buffer (e.g., 20 mM potassium phosphate), and adjust the pH to approximately 3.0 with phosphoric acid. The acidic pH ensures the carboxylic acid and sulfonic acid groups are protonated, leading to better retention and peak shape.
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Mobile Phase: Prepare an isocratic mobile phase consisting of a mixture of the buffer and acetonitrile (e.g., 90:10 v/v Buffer:Acetonitrile). The exact ratio should be optimized to achieve a suitable retention time (typically 3-10 minutes). Filter and degas the mobile phase before use.
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Standard and Sample Preparation:
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Stock Standard Solution (1 mg/mL): Accurately weigh 10 mg of 4-Amino-2-sulfobenzoic acid reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.
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Working Standard Solutions: Prepare a series of dilutions from the stock solution (e.g., 1, 5, 10, 50, 100 µg/mL) to construct a calibration curve.
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Sample Solution: Accurately weigh a sample of the synthesized material and dissolve it in the mobile phase to a known concentration within the calibration range.
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Chromatographic Conditions:
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Flow Rate: 1.0 mL/min.
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Injection Volume: 10-20 µL.
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Column Temperature: 25-30°C.
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UV Detection Wavelength: Set the detector to a wavelength where the analyte has strong absorbance, typically around 254 nm or 300 nm.
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Data Analysis:
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Identify the peak for 4-Amino-2-sulfobenzoic acid by comparing the retention time with that of the reference standard.
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Quantify the purity by calculating the area percentage of the main peak relative to all other peaks.
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Determine the concentration in unknown samples by using the calibration curve generated from the working standards.
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Safety and Handling
4-Amino-2-sulfobenzoic acid, like many fine chemicals, requires careful handling to minimize risk to personnel. It is typically a solid that can form dust, which may cause irritation.
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Personal Protective Equipment (PPE): Wear standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
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Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.
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Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
Visualizing the Safe Handling Workflow
